3-Hydroxy-2-methylimidazolidin-4-one

Description

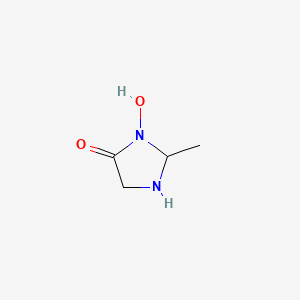

3-Hydroxy-2-methylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 3 and 2, respectively. This compound belongs to the imidazolidinone family, which is characterized by a saturated ring containing two nitrogen atoms and a ketone group.

Properties

CAS No. |

27230-61-1 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

3-hydroxy-2-methylimidazolidin-4-one |

InChI |

InChI=1S/C4H8N2O2/c1-3-5-2-4(7)6(3)8/h3,5,8H,2H2,1H3 |

InChI Key |

KLVPTGDBRLOERX-UHFFFAOYSA-N |

Canonical SMILES |

CC1NCC(=O)N1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of NSC 116997 involves a series of chemical reactions that ensure the compound’s purity and effectiveness. The synthetic routes typically include the use of titriplex reagents, which are known for their ability to form stable complexes with metal ions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, NSC 116997 is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The production process involves the use of high-purity reagents and advanced analytical techniques to monitor the quality of the final product. The compound is then subjected to rigorous quality control tests to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

NSC 116997 undergoes several types of chemical reactions, including:

Complexation Reactions: The compound forms stable complexes with metal ions, which is the basis for its use in water hardness measurement.

Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.

Substitution Reactions: NSC 116997 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in reactions involving NSC 116997 include titriplex reagents, acids, and bases. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired reactions .

Major Products Formed

The major products formed from reactions involving NSC 116997 depend on the specific type of reaction. In complexation reactions, the primary products are stable metal complexes. In substitution reactions, the products vary based on the substituents involved .

Scientific Research Applications

NSC 116997 has a wide range of scientific research applications, including:

Analytical Chemistry: Used in the measurement of water hardness by forming complexes with metal ions.

Environmental Science: Employed in the analysis of water samples to determine the concentration of alkaline earth metals.

Industrial Applications: Utilized in various industrial processes that require precise measurement of metal ion concentrations.

Mechanism of Action

The mechanism of action of NSC 116997 involves its ability to form stable complexes with metal ions. This complexation process is facilitated by the presence of functional groups that can donate electron pairs to the metal ions, forming coordinate covalent bonds. The molecular targets of NSC 116997 are primarily the metal ions present in water samples, and the pathways involved include the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differences between 3-Hydroxy-2-methylimidazolidin-4-one and its analogs lie in their substituents and heteroatom composition:

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Imidazolidin-4-one | 2-methyl, 3-hydroxy | -OH, -CH₃, ketone |

| Thiazolidin-4-one | Thiazolidin-4-one | Varies (e.g., aryl, alkyl) | Sulfur atom, ketone |

| Oxazolidin-4-one | Oxazolidin-4-one | Varies (e.g., 3-phenyl) | Oxygen atom, ketone |

| 3-Phenyl-2-thioxoimidazolidin-4-one | Imidazolidin-4-one | 3-phenyl, 2-thioxo (-S) | -S, aryl substituent, ketone |

Key Observations :

- The presence of a hydroxyl group in this compound distinguishes it from sulfur-containing analogs like thiazolidin-4-one or 3-phenyl-2-thioxoimidazolidin-4-one, which exhibit distinct reactivity and biological profiles .

Physicochemical Data

Antimicrobial Activity

- Imidazolidin-4-one derivatives : Demonstrated moderate to high activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to hydrogen bonding and hydrophobic interactions with microbial enzymes .

- 3-Phenyl-2-thioxoimidazolidin-4-one: Not explicitly tested, but sulfur-containing analogs are known for enhanced bioactivity due to thiol group reactivity .

Antioxidant Potential

- Thiazolidin-4-one and oxazolidin-4-one derivatives exhibit radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 20–50 μM. Hydroxyl-substituted imidazolidin-4-ones like this compound may show comparable or superior activity due to the -OH group’s redox properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.